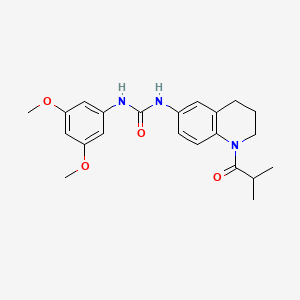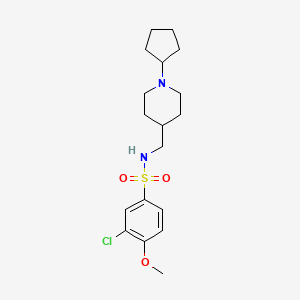
3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds like 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide often involves chlorination reactions where chlorinating agents, such as N-chloro-N-methoxybenzenesulfonamide, play a crucial role. These agents facilitate the introduction of chlorine atoms into organic molecules, enabling the synthesis of chlorinated sulfonamide derivatives. The process is noted for its high yield and ability to chlorinate a wide range of substrates, including phenols, anisoles, and aromatic amines, producing chlorinated products efficiently (Xiao-Qiu Pu et al., 2016).
Molecular Structure Analysis
Sulfonamides exhibit a variety of molecular structures, with their physical and chemical properties significantly influenced by the nature of their substituents. The presence of the 3-chloro and 4-methoxy groups in the benzenesulfonamide moiety can impact the compound's molecular geometry, electronic distribution, and overall reactivity. Studies on similar compounds have utilized spectroscopic methods and crystallography to determine structural details, revealing how different substituents affect molecular conformation and stability (M. Yıldız et al., 2010).
Chemical Reactions and Properties
The reactivity of sulfonamides, including those with specific substituents like 3-chloro and 4-methoxy groups, can be explored through their participation in various chemical reactions. These compounds often engage in reactions that exploit the nucleophilic character of the sulfonamide nitrogen or the electrophilic potential of the sulfonyl group. Additionally, the presence of chloro and methoxy groups can influence the compound's reactivity towards nucleophilic substitution reactions, potentially leading to the synthesis of a wide array of derivative compounds (Atsushi Moroda & H. Togo, 2008).
Physical Properties Analysis
The physical properties of 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, such as solubility, melting point, and crystallinity, are crucial for understanding its behavior in different environments and applications. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions within the compound. Studies on similar sulfonamides have shown that factors like hydrogen bonding, molecular size, and polarity play significant roles in determining these physical characteristics (M. Karakaya et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in HIV and Antifungal Activity : A series of benzensulfonamides, including derivatives similar to the specified compound, have been synthesized and evaluated for their potential anti-HIV and antifungal activities. This highlights the compound's relevance in the development of treatments for infectious diseases (Zareef et al., 2007).
Use as a Chlorinating Reagent : The compound, or its derivatives, have been employed as a chlorinating reagent in organic chemistry. This indicates its utility in synthesizing various chlorinated products, which are important in different chemical processes (Pu et al., 2016).
Photodynamic Therapy Application for Cancer Treatment : Derivatives of benzenesulfonamide have been used in the synthesis of new zinc phthalocyanines. These compounds exhibit properties beneficial for photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Soil Transport Studies in Agriculture : In agriculture, similar compounds have been studied for their transport characteristics through soil, which is significant for understanding the environmental impact and efficacy of agricultural chemicals (Veeh et al., 1994).
Antitumor Activity and Gene Expression Studies : The compound's derivatives have been explored in cancer research, particularly in studying their antitumor effects and how they influence gene expression in cancer cells. This is crucial for the development of new cancer therapies (Owa et al., 2002).
Synthesis of Dye Intermediates : Benzenesulfonamide derivatives have been synthesized and used as intermediates in dye production, demonstrating the compound's role in industrial applications (Bo, 2007).
Anticancer and DNA Binding Studies : The compound and its derivatives have been studied for their anticancer activity and their ability to bind and cleave DNA. This is vital for understanding how these compounds can be used in cancer treatment (González-Álvarez et al., 2013).
Rhodium-Catalyzed Cyanation in Organic Synthesis : The compound's derivatives have been used in the rhodium-catalyzed cyanation of C(sp2)-H bonds, an important reaction in organic synthesis. This demonstrates its utility in the synthesis of diverse organic compounds (Chaitanya & Anbarasan, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPGVORJDZESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
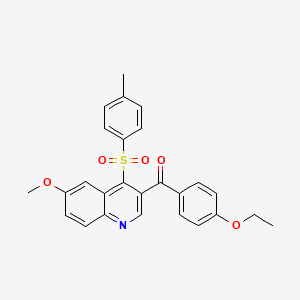
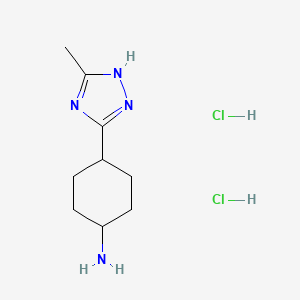
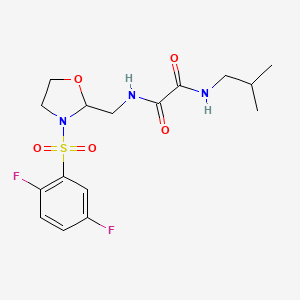
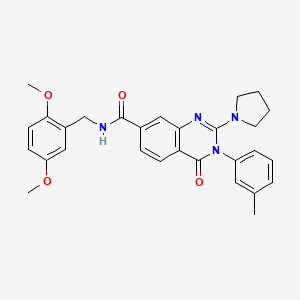
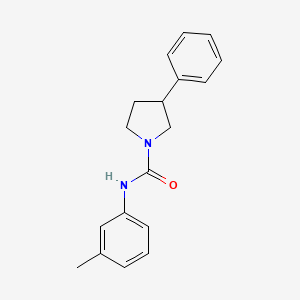
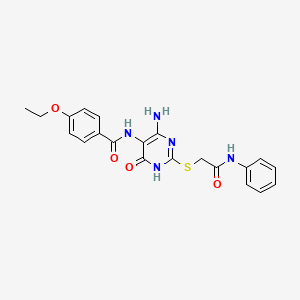
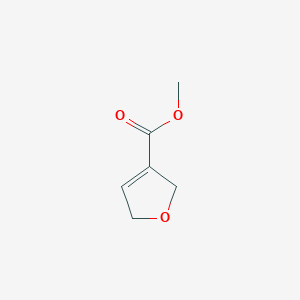
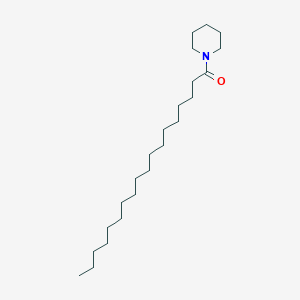
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)
